3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-12-11-13(2)22-20(21-12)26-17-7-5-16(6-8-17)23-19(25)10-9-18-14(3)24-27-15(18)4/h11,16-17H,5-10H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSJLUYRPLENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CCC3=C(ON=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 338.40 g/mol. The structure features a 1,2-oxazole moiety and a pyrimidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C19H22N4O2 |
| Molecular Weight | 338.40 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that compounds containing oxazole and pyrimidine rings exhibit a wide range of biological activities including:
1. Anticancer Activity
Studies have shown that derivatives of oxazole can inhibit cancer cell proliferation. For instance, compounds similar in structure to the target compound have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) with IC50 values indicating significant potency .
2. Anti-inflammatory Properties
The presence of specific functional groups in the compound may contribute to its anti-inflammatory effects. Research on related oxazole derivatives has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
3. Antimicrobial Effects
Oxazole-containing compounds have shown activity against bacterial strains, suggesting potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation. For example, it could inhibit histone deacetylases (HDACs), which play a role in cancer progression by modifying chromatin structure .
2. Receptor Modulation
It may interact with specific receptors associated with cellular signaling pathways that regulate cell survival and apoptosis. This interaction can lead to programmed cell death in cancerous cells .
Case Studies
Several studies have explored the biological activities of similar compounds:
Study 1: Anticancer Efficacy
A study involving a series of oxazole derivatives demonstrated that modifications at the nitrogen atom significantly increased cytotoxicity against breast and lung cancer cell lines. The most potent compound exhibited an IC50 value of 92.4 µM across a panel of eleven different cancer cell lines .
Study 2: Anti-inflammatory Effects
Research on pyrimidine derivatives indicated that they could effectively reduce inflammation in animal models by downregulating the expression of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share key pharmacophoric features (e.g., heterocyclic rings, amide linkages) but differ in substituent patterns, stereochemistry, or backbone flexibility. Below is a comparative analysis with three closely related compounds from pharmacopeial literature ():
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Substitution: The target compound’s 1,2-oxazole and pyrimidine groups confer distinct electronic properties compared to the pyrimidinone and phenoxy groups in Compounds m, n, and o. This difference may influence solubility and target binding kinetics .
Stereochemical Impact : The (1r,4r)-cyclohexyl configuration in the target compound contrasts with the (S/R) stereochemistry in analogs. Studies on similar scaffolds show that trans-cyclohexyl conformers enhance membrane permeability compared to cis configurations .
In contrast, the hexanamide backbones in Compounds m–o allow greater flexibility, which may broaden target engagement .
Research Implications and Limitations
While crystallographic tools like SHELX and WinGX (–2) are critical for resolving such structures, the lack of direct pharmacological data for the target compound limits a functional comparison. For instance:
- SHELX -based refinements of similar compounds reveal that methyl group positioning on heterocycles affects crystal packing and solubility .
Preparation Methods
Isoxazole Ring Formation
The 3,5-dimethylisoxazole moiety is synthesized via a cyclocondensation reaction between acetylacetone and hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{C}5\text{H}7\text{NO} + 2\text{H}_2\text{O}
$$
Yields typically exceed 80% after recrystallization from ethanol.
Propanoic Acid Side Chain Installation
The propanoic acid side chain is introduced through a three-step sequence:
- Alkylation : React 3,5-dimethylisoxazole with ethyl acrylate via Michael addition.
- Saponification : Hydrolyze the ester to the carboxylic acid using NaOH in aqueous ethanol.
- Purification : Isolate the product via acid precipitation (HCl) and filtration.
Typical Conditions :
- Solvent: Tetrahydrofuran (THF)
- Catalyst: Triethylamine
- Temperature: 0°C to room temperature
- Yield: 65–72%
Preparation of (1r,4r)-4-[(4,6-Dimethylpyrimidin-2-yl)Oxy]Cyclohexylamine
Stereospecific Cyclohexane Functionalization
The trans-(1r,4r) stereochemistry is achieved using a Mitsunobu reaction between cis-1,4-cyclohexanediol and 4,6-dimethylpyrimidin-2-ol:
$$
\text{Cyclohexanediol} + \text{pyrimidin-2-ol} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{(1r,4r)-ether adduct}
$$
Optimized Parameters :
Conversion to Amine
The ether intermediate is converted to the amine via a Curtius rearrangement or Hofmann degradation. Recent protocols favor a two-step process:
- Mesylation : Treat the alcohol with methanesulfonyl chloride (MsCl) in dichloromethane.
- Ammonolysis : React the mesylate with aqueous ammonia at elevated temperatures.
Key Data :
Amide Coupling Strategies
The final step involves coupling the propanoic acid (Fragment 1) with the cyclohexylamine (Fragment 2). Three methods are evaluated:
HATU-Mediated Coupling
Conditions :
EDCl/HOBt Method
Conditions :
Comparative Analysis
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA | DMF | 4 | 85 | 98 |
| EDCl/HOBt | EDCl, HOBt | DCM | 12 | 72 | 95 |
HATU-mediated coupling offers superior efficiency and shorter reaction times, making it the preferred method.
Stereochemical Considerations and Purification
The trans-(1r,4r) configuration is critical for biological activity. Chiral HPLC (Chiralpak IC column) confirms enantiomeric excess (>99%) after recrystallization from hexane/ethyl acetate.
Purification Protocol :
- Crude Product : Dissolve in ethyl acetate.
- Wash : 5% citric acid (remove excess amine), saturated NaHCO₃ (neutralize acid).
- Column Chromatography : Silica gel, eluent: 3:7 ethyl acetate/hexane.
- Recrystallization : Hexane/ethyl acetate (1:1).
Scalability and Process Optimization
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DCM | 8.93 | 72 |
| THF | 7.58 | 68 |
Polar aprotic solvents (DMF) enhance reagent solubility and reaction kinetics.
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 0 | 62 |
| 25 | 85 |
| 40 | 78 |
Room temperature (25°C) balances reaction rate and byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
